Ethyl 4-hydroxypent-2-ynoate is an organic compound characterized by its unique structure, which includes a hydroxyl group and a ynoate functional group. Its molecular formula is and it has a molecular weight of approximately 142.15 g/mol. This compound is notable for its role in various
The biological activity of ethyl 4-hydroxypent-2-ynoate has been explored in various studies. It has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, derivatives of this compound have been investigated for their anti-inflammatory properties and possible applications in treating chronic diseases .
Ethyl 4-hydroxypent-2-ynoate can be synthesized through several methods:
Ethyl 4-hydroxypent-2-ynoate finds applications in various fields:
Studies on interaction mechanisms involving ethyl 4-hydroxypent-2-ynoate have indicated its capability to form complexes with metal ions, enhancing its reactivity and potential applications in catalysis. Interaction with biological macromolecules has also been explored, revealing insights into its role as a bioactive compound that may influence cellular processes .
Ethyl 4-hydroxypent-2-ynoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-hydroxybutenoate | Contains a butenoate instead of a ynoate group | |
| Ethyl 3-hydroxybutanoate | Lacks the alkyne functionality | |
| Ethyl 5-hydroxyhex-3-enoate | Longer carbon chain with a similar hydroxyl group |
Ethyl 4-hydroxypent-2-ynoate is unique due to its combination of both alkyne and hydroxyl functionalities, allowing it to participate in diverse
Alkylation of propiolic acid derivatives represents a fundamental approach for constructing complex acetylenic esters such as ethyl 4-hydroxypent-2-ynoate. These methodologies leverage the nucleophilic character of propiolate enolates or related intermediates to form carbon-carbon bonds with various electrophilic partners.
Phase-transfer catalysis has emerged as a powerful tool for asymmetric alkylation reactions. This methodology employs chiral quaternary ammonium salts as catalysts to facilitate the reaction between propiolate enolates and alkyl halides [1]. The reaction typically proceeds under mild conditions using potassium carbonate as a base in tetrahydrofuran solvent, achieving yields of 70-85% with excellent enantioselectivities ranging from 85-95% enantiomeric excess. The chiral counter-cation provides the necessary stereochemical control through ion-pairing interactions with the enolate intermediate [2].
Organometallic alkylation approaches utilize lithium enolates generated from propiolic acid derivatives at low temperatures. The standard protocol involves treatment of ethyl propiolate with lithium diisopropylamide or similar strong bases at -78°C, followed by addition of alkyl halides [3]. This methodology provides moderate to good yields (65-90%) with enantioselectivities of 80-90% when chiral auxiliaries or ligands are employed. The reaction proceeds through an SN2 mechanism, making it compatible with primary and secondary alkyl halides bearing appropriate leaving groups [4].
The sequential elimination-addition protocol represents an innovative approach for preparing γ-hydroxy-α,β-acetylenic esters. This method involves dehydrobromination of 2-bromoacrylate esters using lithium tetramethylpiperidide (LTMP) in 2-methyltetrahydrofuran, followed by electrophilic addition of the transient propiolate to aldehydes [5] [3]. The reaction proceeds in a one-pot fashion with yields ranging from 60-95%, providing access to racemic products that can be further functionalized.
Gramine alkylation offers another viable pathway for propiolate functionalization. This methodology employs ethyl propiolate as a nucleophile in coupling reactions with gramine derivatives in diethyl ether at room temperature [6]. The reaction proceeds rapidly, typically completing within 20 minutes, and provides good yields (78-90%) of alkylated products. The method is particularly effective for malonate derivatives with pKa values below 16 in dimethyl sulfoxide.
| Method | Reaction Conditions | Yields (%) | Selectivity (ee%) |
|---|---|---|---|
| Phase-Transfer Catalysis | Chiral quaternary ammonium salts, K₂CO₃, THF | 70-85 | 85-95 |
| Organometallic Alkylation | Lithium enolates, -78°C, alkyl halides | 65-90 | 80-90 |
| Enolate Alkylation | LTMP, 2-MeTHF, aldehydes | 60-95 | Racemic |
| Gramine Alkylation | Ethyl propiolate, Et₂O, 20 min, RT | 78-90 | Not specified |
Catalytic asymmetric synthesis represents the most sophisticated approach for preparing enantiomerically pure ethyl 4-hydroxypent-2-ynoate derivatives. These methodologies employ chiral catalysts to control the absolute stereochemistry of newly formed stereocenters, providing access to optically active products with high enantioselectivity.
The BINOL-based catalyst system represents a breakthrough in asymmetric propiolate chemistry. This methodology employs a combination of 1,1'-bi-2-naphthol (BINOL), diethylzinc, and titanium tetraisopropoxide to catalyze the highly enantioselective addition of methyl propiolate to aldehydes [7] [8]. The reaction proceeds at room temperature with excellent yields (89-97%) and enantioselectivities (89-97% enantiomeric excess). The catalyst system demonstrates broad substrate scope, accommodating both aromatic and aliphatic aldehydes with consistently high selectivity.
Copper(I)-catalyzed asymmetric alkynylation has been developed for the direct introduction of alkynyl functionality to α-imino esters. This methodology employs chiral copper(I) complexes with bis(oxazolidine)-pyridine ligands to catalyze the addition of terminal alkynes to α-imino ester substrates [9]. The reaction proceeds under mild conditions (0-25°C) with good to excellent yields (75-95%) and high enantioselectivities (86-96% enantiomeric excess). The methodology provides access to β,γ-alkynyl α-amino acid derivatives, which can be further transformed to hydroxy-ynoate systems.
Salen-aluminum complexes have been utilized for the asymmetric alkylation of cyanoacetates with α,β-unsaturated imides. This methodology employs chiral salen-aluminum complex 7 to catalyze the formation of quaternary stereocenters with high enantiocontrol [10]. The reaction typically provides yields of 80-90% with enantioselectivities ranging from 85-95% enantiomeric excess. The methodology is particularly effective for constructing indole derivatives bearing quaternary carbon centers.
Palladium-catalyzed enyne cyclizations using BINAP as a chiral ligand provide access to spirocyclic ynoate derivatives. These reactions proceed through metal-catalyzed cyclization of enynes containing alkyne and alkene functionalities [10]. The cyclization of ynoate 33 to spirocyclic product 34 exemplifies this strategy, proceeding at elevated temperatures (80-120°C) with good yields (70-90%) and enantioselectivities (80-95%).
| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Enantioselectivity (ee%) |
|---|---|---|---|---|
| BINOL-ZnEt₂-Ti(OiPr)₄ | Methyl propiolate + aldehydes | 25 | 89-97 | 89-97 |
| Cu(I)-Chiral Ligand | α-Imino esters + alkynes | 0-25 | 75-95 | 86-96 |
| Salen-Al Complex | Cyanoacetates + α,β-unsaturated imides | 25 | 80-90 | 85-95 |
| Palladium-BINAP | Enyne cyclization | 80-120 | 70-90 | 80-95 |
Esterification represents a critical transformation for preparing ethyl 4-hydroxypent-2-ynoate from its corresponding carboxylic acid precursors. Multiple methodologies have been developed to address the unique challenges associated with acetylenic ester formation, including substrate stability and functional group compatibility.
Fischer esterification remains the most widely employed method for preparing acetylenic esters from carboxylic acids. This acid-catalyzed process involves treating 4-hydroxypent-2-ynoic acid with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid under reflux conditions [11] [12]. The reaction typically requires 2-6 hours and provides yields of 70-90%. The mechanism proceeds through protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence, with the equilibrium driven toward ester formation through removal of water or use of excess alcohol [13].
Shiina esterification has emerged as a valuable alternative for preparing acetylenic esters under mild conditions. This methodology employs aromatic carboxylic acid anhydrides such as 4-trifluoromethylbenzoic anhydride (TFBA) or 2-methyl-6-nitrobenzoic anhydride (MNBA) as dehydration condensation agents [14]. The reaction proceeds at room temperature over 2-12 hours, providing excellent yields (80-95%) with minimal side product formation. The methodology is particularly effective for sterically hindered substrates that fail under traditional Fischer conditions.
Steglich esterification utilizing carbodiimide coupling reagents provides another reliable approach for hydroxy-ynoate synthesis. This methodology employs dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with 4-dimethylaminopyridine (DMAP) as a catalyst [15]. The reaction proceeds at room temperature to 40°C over 4-24 hours, achieving yields of 75-92%. Recent developments have focused on identifying greener alternatives to traditional solvents and reagents, with Mukaiyama's reagent emerging as a safer alternative to DCC.
Propargyl alcohol esterification with hydrochloric acid represents a specialized approach for preparing propargyl esters of amino acids. This methodology involves saturating propargyl alcohol with dry hydrogen chloride gas and treating amino acids under these conditions [16]. The reaction proceeds at room temperature over 12 hours, providing yields of 65-85% for most amino acids. The methodology demonstrates excellent stereoretention, as evidenced by the formation of single diastereomers from threonine.
| Method | Reagents | Conditions | Yield (%) | Applications |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid + alcohol + H₂SO₄ | Reflux, 2-6 h | 70-90 | General esterification |
| Shiina Esterification | TFBA/MNBA + Lewis acid | RT, 2-12 h | 80-95 | Sterically hindered esters |
| Steglich Esterification | DCC/DIC + DMAP | RT-40°C, 4-24 h | 75-92 | Activated esters |
| Propargyl Alcohol + HCl | Propargyl alcohol saturated with HCl | RT, 12 h | 65-85 | Amino acid esters |
Green chemistry principles have increasingly influenced the development of sustainable methodologies for ynoate synthesis. These approaches prioritize atom economy, reduced waste generation, and the use of environmentally benign reagents and solvents while maintaining synthetic efficiency and selectivity.
Water-based reactions have gained prominence due to the unique "on water" effect that can accelerate certain organic transformations. Recent developments in click polymerization of activated alkynes with aromatic amines demonstrate that aqueous media can facilitate reactions through stabilization of transition states and polar intermediates [17]. The presence of water significantly enhances reaction rates and yields compared to organic solvents, with polymers achieving high molecular weights in excellent yields. This effect has been attributed to enhanced hydrogen bonding interactions and improved solvation of charged intermediates.
Solvent-free methodologies represent another important green chemistry approach. Microwave-assisted synthesis has been successfully applied to acetylenic ester formation, providing reduced reaction times and improved energy efficiency [18]. These methodologies eliminate the need for organic solvents while often providing superior yields and selectivities. The approach is particularly effective for condensation reactions where water elimination drives the equilibrium toward product formation.
Biocatalysis offers exceptional stereocontrol and mild reaction conditions for ester formation. Enzyme-catalyzed esterification can proceed at room temperatures with high selectivity and minimal side product formation [19]. Cyclodextrin-based enzyme mimics have demonstrated remarkable catalytic activity for ester hydrolysis, with rate accelerations exceeding 10⁵ compared to background reactions. These systems operate through bifunctional acid-base mechanisms and show excellent turnover numbers with minimal product inhibition.
Ionic liquids have emerged as environmentally friendly alternatives to traditional organic solvents. These molten salts provide unique reaction environments with negligible vapor pressure and excellent recyclability [20]. Ionic liquids can serve both as solvents and catalysts, providing enhanced reaction rates and selectivities for various transformations. The ability to tune ionic liquid properties through cation and anion selection allows optimization for specific reaction requirements.
Supercritical carbon dioxide represents an innovative green solvent for acetylenic ester synthesis. This methodology provides an environmentally benign reaction medium with tunable properties based on pressure and temperature conditions [21]. Recent developments in salt-free carboxylation processes demonstrate the potential for converting acetylene and carbon dioxide directly to succinate derivatives without generating stoichiometric salt waste. The process involves reversible acidification of the reaction medium through pressure modulation, enabling catalyst regeneration and product isolation.
| Approach | Methodology | Advantages | Limitations |
|---|---|---|---|
| Water-based reactions | Aqueous media, "on water" effect | Non-toxic, abundant, recyclable | Limited substrate scope |
| Solvent-free conditions | Microwave-assisted synthesis | Reduced waste, energy efficient | Requires specialized equipment |
| Biocatalysis | Enzyme-catalyzed esterification | Mild conditions, selective | Substrate specificity |
| Ionic liquids | Ionic liquid as solvent/catalyst | Recyclable, low vapor pressure | Cost, purification challenges |
| Supercritical fluids | scCO₂ as reaction medium | Environmentally benign, tunable | High pressure requirements |
The implementation of green chemistry principles in ynoate synthesis continues to evolve, with increasing emphasis on atom economy and waste minimization. The environmental factor (E-factor) serves as a key metric for evaluating synthetic efficiency, with pharmaceutical processes typically generating 25-100 kg of waste per kilogram of product [20]. Green methodologies aim to reduce this ratio through improved reaction design and waste stream utilization.
The thermochemical properties of ethyl 4-hydroxypent-2-ynoate are intrinsically linked to its molecular structure, which features a conjugated alkyne system adjacent to an electron-withdrawing ester group. The compound exhibits a molecular weight of 142.15200 g/mol with an exact mass of 142.06300 g/mol, as determined by high-resolution mass spectrometry [1] [2]. The molecular formula C₇H₁₀O₃ indicates a degree of unsaturation of three, accounting for the triple bond and the carbonyl group [1].
Table 3.1.1: Basic Physicochemical Properties of Ethyl 4-hydroxypent-2-ynoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | [1] [2] |
| Molecular Weight (g/mol) | 142.15200 | [1] [2] |
| Exact Mass (g/mol) | 142.06300 | [1] |
| CAS Registry Number | 72036-35-2 | [1] [2] |
| IUPAC Name | ethyl 4-hydroxypent-2-ynoate | [2] [3] |
| Physical Form | liquid | [2] [4] |
| Polar Surface Area (Ų) | 46.53 | [1] |
| Purity (typical) | 95% | [2] [4] |
| Storage Temperature | Room temperature | [2] [4] |
The polar surface area of 46.53 Ų falls within the optimal range for membrane permeability in biological systems, suggesting potential bioavailability characteristics [1]. The compound exists as a liquid at standard temperature and pressure conditions, which is consistent with the molecular weight and the presence of the ethyl ester group that reduces intermolecular hydrogen bonding compared to the corresponding carboxylic acid [2] [4].
Thermal analysis reveals that specific thermochemical data for ethyl 4-hydroxypent-2-ynoate remain limited in the literature. However, comparative analysis with structurally related compounds provides insights into expected thermal behavior. The alkyne functionality typically imparts thermal stability up to moderate temperatures, while the ester group may undergo thermal decomposition at elevated temperatures through various pathways including decarboxylation and alkene formation [5].
Table 3.1.2: Thermochemical Properties Assessment
| Property | Value | Reference |
|---|---|---|
| Enthalpy of Formation (liquid) (kJ/mol) | Not determined | N/A |
| Enthalpy of Combustion (kJ/mol) | Not determined | N/A |
| Heat Capacity (estimated) (J/mol·K) | Not determined | N/A |
| Melting Point | Not reported | [1] [2] |
| Boiling Point | Not reported | [1] [2] |
| Flash Point | Not reported | [1] [2] |
The absence of specific melting and boiling point data in the current literature represents a significant gap in the thermochemical characterization of this compound. Based on structural analogies with related alkyne esters, the boiling point is estimated to fall within the range of 180-220°C at standard atmospheric pressure, considering the molecular weight and the presence of intermolecular hydrogen bonding through the hydroxyl group [6] [7].
Table 3.1.3: Comparative Properties of Related Alkyne Esters
| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|
| Ethyl pent-4-ynoate | 126.153 | 1.0±0.1 | 162.1±23.0 at 760 mmHg | 50.9±20.0 |
| Benzyl 4-hydroxypent-2-ynoate | 204.222 | 1.18 | 354.9 at 760 mmHg | 137.1 |
| Ethyl 4-hydroxypent-2-enoate | 144.168 | Not reported | Not reported | Not reported |